4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUUZDGVNWJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine
Strategies Involving Annulation of a Pyrazole (B372694) Ring onto a Pre-formed Pyridine (B92270) Core
Cyclocondensation Reactions
Cyclocondensation reactions are a foundational method for the synthesis of the pyrazolo[3,4-b]pyridine ring system. cdnsciencepub.com This strategy involves the intramolecular cyclization of a substituted pyridine that contains a hydrazine (B178648) or a related nitrogen nucleophile. For instance, a 2-chloronicotinonitrile can react with hydrazine, where the hydrazine initially displaces the chloro group, followed by an intramolecular attack on the cyano group to form the 3-amino-1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com Similarly, 2-chloro-3-formylpyridine can undergo cyclocondensation with hydrazine to yield the parent 1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com
While a direct synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine via this method from a single precursor is not extensively documented, a plausible route would involve a multi-step sequence starting from a suitably substituted pyridine. For example, a hypothetical 2-chloro-5-bromo-nicotinaldehyde could be reacted with hydrazine to form a 4-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, which could then be subjected to iodination.
A general representation of this cyclocondensation approach is presented in the table below.
| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) |
| 2-Chloro-3-cyanopyridine, Hydrazine | - | Excess hydrazine | Reflux | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Good |
| 2-Chloro-3-formylpyridine, Hydrazine | - | - | - | 1H-Pyrazolo[3,4-b]pyridine | Moderate |
Note: The yields for these specific reactions leading to the direct precursor of the title compound are not widely reported and would be subject to optimization.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, although specific examples leading directly to the 4-bromo-3-iodo derivative are not prevalent. These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole. researchgate.net
A hypothetical MCR to access a precursor for the target molecule could involve a three-component reaction of a bromo-substituted aldehyde, a suitable active methylene compound, and hydrazine. However, controlling the regioselectivity to obtain the desired 4-bromo isomer would be a significant challenge.
Strategies Involving Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core
An alternative and widely utilized strategy for the synthesis of pyrazolo[3,4-b]pyridines is the construction of the pyridine ring onto a pre-existing pyrazole scaffold. mdpi.com This approach often starts with an aminopyrazole derivative which acts as a dinucleophile.
Reactions of Aminopyrazoles with Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and versatile method for constructing the pyrazolo[3,4-b]pyridine ring system. mdpi.com The 5-aminopyrazole acts as a 1,3-dinucleophile, reacting with the 1,3-dielectrophilic dicarbonyl compound to form the fused pyridine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. mdpi.com
To synthesize a precursor for this compound, one could envision starting with a 4-bromo-5-aminopyrazole. However, the availability and stability of such a starting material would be a key consideration. A more feasible approach would be to use a readily available aminopyrazole and introduce the halogen substituents at a later stage. For example, the reaction of 5-amino-1H-pyrazole with a suitable dicarbonyl compound could yield a pyrazolo[3,4-b]pyridine that can then be halogenated.
The Gould-Jacobs reaction is a related and important method that utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-dielectrophile. nih.gov Reaction with a 3-aminopyrazole (B16455) typically yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can then be converted to a 4-chloro derivative using a reagent like phosphorus oxychloride. nih.gov This 4-chloro derivative could potentially be a precursor for the introduction of bromine at the 4-position.
| Pyrazole Reactant | Dicarbonyl/Electrophile | Catalyst/Reagents | Conditions | Product |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl4 | 95 °C, 16 h | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | - then POCl3 | - | 4-Chloro-1H-pyrazolo[3,4-b]pyridine |
| 5-Amino-3-aryl-1H-phenylpyrazoles | p-Substituted benzoylacetonitriles, Aldehydes | Ammonium acetate (B1210297) | - | Substituted pyrazolo[3,4-b]pyridines |
Cascade Cyclization Reactions via C≡C Bond Activation
Modern synthetic methodologies have introduced cascade reactions involving C≡C bond activation for the construction of heterocyclic systems. A notable approach for the synthesis of functionalized pyrazolo[3,4-b]pyridines involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method allows for the switchable synthesis of halogenated and non-halogenated derivatives by using different catalysts or reagents. nih.gov For instance, the use of iodine or N-bromosuccinimide (NBS) can lead to the direct incorporation of a halogen atom onto the newly formed pyridine ring. nih.gov
While a direct synthesis of this compound in a single step via this method is ambitious, a sequential approach could be envisioned. For example, a reaction between a suitable aminopyrazole and an alkynyl aldehyde in the presence of NBS could potentially yield a 4-bromo-pyrazolo[3,4-b]pyridine intermediate. Subsequent iodination would then lead to the target molecule.
Direct Halogenation Approaches for Introducing Bromine and Iodine
The most direct and commonly reported method for the synthesis of this compound involves the sequential halogenation of a pre-formed pyrazolo[3,4-b]pyridine core. This approach is particularly effective when a suitable precursor, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine, is commercially available or readily synthesized.
The introduction of iodine at the 3-position of the pyrazolo[3,4-b]pyridine ring can be achieved through electrophilic iodination. A widely used reagent for this transformation is N-iodosuccinimide (NIS). rsc.org The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. rsc.org Another effective iodinating agent is molecular iodine (I₂), often in the presence of a base. growingscience.com
The synthesis of the key intermediate, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (which is the same as this compound, with the numbering discrepancy arising from different starting points in the literature), has been reported starting from 5-Bromo-1H-pyrazolo[3,4-b]pyridine. rsc.orggrowingscience.com
The following table summarizes the reported conditions for the direct iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
| Starting Material | Iodinating Agent | Solvent | Conditions | Product | Yield (%) |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS) | DMF | 60 °C, 12 h | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.4 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine (I₂) | Isopropyl alcohol | - | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Good |
Note: The compound "5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine" reported in the cited literature corresponds to the requested "this compound" as the position of the bromine atom on the pyridine ring can be numbered differently depending on the synthetic context.
Selective Bromination Procedures
The introduction of a bromine atom at the 5-position of the 1H-pyrazolo[3,4-b]pyridine ring is a critical step in the synthesis of the target compound. One common strategy involves the cyclization of a pre-brominated pyridine derivative. For instance, 5-bromo-2-fluoropyridine-3-carboxaldehyde (B569406) can be reacted with hydrazine in ethanol (B145695) under reflux conditions to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine. chemicalbook.com This method builds the pyrazole ring onto an already brominated pyridine precursor.
Alternatively, direct bromination of the pre-formed 1H-pyrazolo[3,4-b]pyridine core can be employed. This late-stage functionalization often utilizes brominating agents such as liquid bromine or N-bromosuccinimide (NBS). The reaction conditions, including solvent and temperature, are crucial for achieving the desired regioselectivity.
Interactive Table: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | Hydrazine | Ethanol, Reflux | 5-bromo-1H-pyrazolo[3,4-b]pyridine | 46% chemicalbook.com |
| 1H-pyrazolo[3,4-b]pyridine | N-bromosuccinimide (NBS) | Not specified | 5-bromo-1H-pyrazolo[3,4-b]pyridine | - |
Selective Iodination Procedures (e.g., with N-iodosuccinimide or Iodine/KOH)
With the 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate in hand, the next step is the selective introduction of an iodine atom at the 3-position. This is typically achieved through electrophilic iodination.
One widely used method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is generally heated to facilitate the iodination process. rsc.org For example, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be treated with NIS in DMF at 60°C for 12 hours to afford the desired 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in high yield. rsc.org
Another effective procedure utilizes a combination of iodine (I₂) and a base, such as potassium hydroxide (B78521) (KOH), in DMF. In this method, the 5-bromo-1H-pyrazolo[3,4-b]pyridine is treated with crushed KOH followed by the addition of iodine, with the reaction proceeding vigorously to yield the di-halogenated product. chemicalbook.com
Interactive Table: Selective Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS) | DMF, 60°C, 12h | 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.4% rsc.org |
| 5-bromo-1H-pyrazolo[3,4-b]pyridine | Iodine (I₂), Potassium Hydroxide (KOH) | DMF, Room Temp, 3.5h | 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 97% chemicalbook.com |
Sequential Halogenation Strategies
The synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine exemplifies a sequential halogenation strategy. This approach involves the stepwise introduction of the two different halogen atoms. The process commences with the synthesis or acquisition of a mono-halogenated precursor, in this case, 5-bromo-1H-pyrazolo[3,4-b]pyridine. The existing bromo substituent directs the subsequent iodination to the 3-position of the pyrazole ring, a position that is electronically favorable for electrophilic attack. This regioselectivity is a key advantage of the sequential approach, allowing for the controlled synthesis of specifically di-halogenated isomers. The robustness of this strategy is demonstrated by the high yields achieved in the iodination step, as detailed in the previous section.
Catalytic Systems in the Synthesis of Halogenated Pyrazolo[3,4-b]pyridines
Catalysis plays a pivotal role in the synthesis of pyrazolo[3,4-b]pyridines and their halogenated derivatives, offering efficiency and selectivity.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis is a powerful tool in modern organic synthesis, particularly for cross-coupling reactions. While direct palladium-catalyzed C-H halogenation of the pyrazolo[3,4-b]pyridine core to install both bromine and iodine is not extensively reported, palladium catalysts are crucial for the subsequent functionalization of the bromo- and iodo- substituents. For instance, the bromine and iodine atoms in 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be selectively utilized in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations to introduce a wide range of substituents. rsc.org
Furthermore, palladium-catalyzed C-H activation and functionalization of related heterocyclic systems, such as 2-phenylpyridines and pyridine N-oxides, have been developed, suggesting potential future applications in the direct halogenation of the pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.govnih.govresearchgate.net
Copper-Catalyzed Methodologies
Copper-catalyzed reactions are particularly relevant in the synthesis and functionalization of halogenated pyrazolo[3,4-b]pyridines. Following the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the iodine atom at the 3-position is more reactive and can be selectively displaced in copper-catalyzed coupling reactions.
A notable application is the copper-catalyzed coupling of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with various sulfonamides. growingscience.com In a typical procedure, the reaction is carried out using copper iodide (CuI) as the catalyst and potassium carbonate (K₂CO₃) as the base in a solvent such as isopropyl alcohol. growingscience.com This methodology allows for the efficient formation of a C-N bond at the 3-position, leading to a diverse range of substituted pyrazolo[3,4-b]pyridine derivatives.
Acid-Catalyzed Reactions
Acid catalysis is fundamental to the construction of the pyrazolo[3,4-b]pyridine core itself. The initial cyclization reaction to form the heterocyclic system often proceeds under acidic conditions. For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method for synthesizing the pyrazolo[3,4-b]pyridine skeleton, and these reactions are frequently catalyzed by acids. nih.gov
While not directly involved in the halogenation steps for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the initial acid-catalyzed formation of the core ring structure is a critical prerequisite for the subsequent halogenation reactions. The choice of acid catalyst can influence the reaction efficiency and, in some cases, the regioselectivity of the cyclization.
Regioselectivity and Stereochemical Control in Synthesis
The regioselective synthesis of this compound presents a unique challenge due to the multiple reactive sites on the heterocyclic core. The control over the position of the bromo and iodo substituents is crucial for the desired chemical properties of the final compound.
Factors Influencing Regioisomer Formation
The formation of a specific regioisomer of a dihalogenated pyrazolo[3,4-b]pyridine is governed by a combination of electronic and steric factors inherent to the starting materials and the reaction conditions.
Electronic Effects: The pyrazolo[3,4-b]pyridine ring system is an electron-deficient heterocycle due to the presence of the pyridine nitrogen atom. This nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions that are least deactivated. For the pyridine ring, positions 3 and 5 are generally favored for electrophilic substitution as the positive charge in the intermediate sigma complex can be delocalized without placing a positive charge on the electronegative nitrogen atom.
In the case of 5-bromo-1H-pyrazolo[3,4-b]pyridine, the starting material for the synthesis of the target compound, the bromo substituent at the C5 position is a deactivating group but also an ortho-, para-director. However, due to the strong deactivating effect of the pyridine nitrogen, the electronic landscape of the ring is complex. The C3 position is electronically favored for electrophilic attack, such as iodination, due to the combined directing effects of the pyrazole and pyridine rings. The fusion of the electron-rich pyrazole ring can enhance the nucleophilicity of the adjacent C3 position, making it the most reactive site for electrophilic substitution.
Steric Effects: Steric hindrance can also play a significant role in directing the regioselectivity of the reaction. The accessibility of a particular position on the pyrazolo[3,4-b]pyridine ring to the incoming electrophile can determine the final product. In the synthesis of this compound via direct iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, the C3 position is relatively unhindered, allowing for the approach of the iodine electrophile.
Strategies for Achieving High Regioselectivity
To synthesize this compound with a high degree of regiochemical control, chemists employ several strategies, primarily involving the careful selection of starting materials and reaction conditions.
Direct Halogenation of a Pre-functionalized Pyrazolo[3,4-b]pyridine: The most direct reported method for the synthesis of this compound involves the regioselective iodination of a pre-existing 5-bromo-1H-pyrazolo[3,4-b]pyridine core. nih.govresearchgate.net This strategy takes advantage of the inherent electronic properties of the starting material that favor electrophilic attack at the C3 position.
A typical procedure involves treating 5-bromo-1H-pyrazolo[3,4-b]pyridine with an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like dimethylformamide (DMF). rsc.org The reaction is often heated to facilitate the substitution. rsc.org This approach has been shown to produce the desired this compound with good yield and high regioselectivity. nih.govresearchgate.net
| Starting Material | Iodinating Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine | Not specified | Not specified | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS) | DMF | 60 °C, 12 h | 5-Bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | rsc.org |
Cyclization of Pre-functionalized Acyclic Precursors: An alternative strategy for achieving high regioselectivity is to construct the pyrazolo[3,4-b]pyridine ring from acyclic precursors that already contain the desired halogen substitution pattern. This approach offers the advantage of controlling the position of the halogens before the final ring-closing step. For instance, a suitably substituted pyrazole derivative can be condensed with a three-carbon component to form the pyridine ring. By choosing starting materials where the bromo and iodo groups are already in the correct positions, the formation of undesired regioisomers can be avoided. A cascade 6-endo-dig cyclization reaction has been reported for the switchable synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating excellent regional selectivity. nih.gov
Directed Ortho-metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. Subsequent reaction with an electrophile, such as an iodine source, would install the iodo group at the desired position. While not specifically reported for this compound, this strategy could potentially be applied by choosing an appropriate directing group on the pyrazolo[3,4-b]pyridine scaffold to achieve high regioselectivity.
Chemical Reactivity and Transformations of 4 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine
Cross-Coupling Reactions at Halogenated Positions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For 4-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the site of the initial reaction is typically the more labile C-I bond at the C-3 position.
The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the case of dihalogenated substrates, regioselectivity is a critical factor. For pyrazole (B372694) derivatives, the Suzuki-Miyaura reaction can be performed selectively. For instance, studies on 4-iodopyrazole (B32481) derivatives have shown that the C-I bond can be selectively arylated using phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst. rsc.org While specific studies on the Suzuki-Miyaura coupling of this compound are not detailed in the provided sources, the established principles of reactivity suggest that the reaction would preferentially occur at the C-3 iodo-substituted position. rsc.orgnih.gov The reaction tolerates a wide range of functional groups on the boronic acid partner, including those with both electron-donating and electron-withdrawing substituents. nih.gov
Table 1: Representative Conditions for Suzuki–Miyaura Cross-Coupling of Halo-Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature | Reactant | Ref |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | None | K₂CO₃ | DMA | --- | 4-Iodopyrazole derivative | rsc.org |
| XPhosPdG3 | XPhos | --- | THF | 80 °C | 3-Halogeno pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |
This table presents typical conditions for related compounds, illustrating the general requirements for the Suzuki-Miyaura reaction.
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step. wikipedia.org
The reactivity difference between aryl iodides and bromides is pronounced in Sonogashira couplings, with aryl iodides reacting under much milder conditions, often at room temperature. wikipedia.org This allows for high chemoselectivity when both halogens are present on the same ring. libretexts.org For this compound, this would enable the selective introduction of an alkynyl group at the C-3 position. nih.gov Research on 4-bromo-5-trifluoromethyl-1H-pyrazole has demonstrated successful Sonogashira coupling with terminal alkynes, highlighting the utility of this reaction for functionalizing halogenated pyrazoles. researchgate.net
Table 2: Typical Conditions for Sonogashira Cross-Coupling
| Catalyst | Co-catalyst | Base | Solvent | Reactant | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | --- | Aryl/Vinyl Halide | libretexts.org |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Amine | --- | 4-Bromo-5-trifluoromethyl-1H-pyrazole | researchgate.net |
This table outlines common catalytic systems used for Sonogashira reactions.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. A significant challenge in Heck reactions with bromo-substituted heterocycles is the potential for a competing dehalogenation side reaction. beilstein-journals.org
Studies on the Heck reaction of 3-bromoindazoles have shown that the choice of reaction conditions, such as the addition of bromide salts like tetrabutylammonium (B224687) bromide (TBAB), can suppress dehalogenation and promote the desired coupling product. beilstein-journals.org Applying this to this compound, the Heck reaction would be expected to occur selectively at the more reactive C-3 position, coupling with an alkene to introduce a vinyl substituent. Careful optimization would be necessary to ensure high chemoselectivity and minimize side reactions. beilstein-journals.org
Table 3: General Conditions for Heck Cross-Coupling
| Catalyst | Ligand / Additive | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃, TBAB, NaBr | TEA | None (Ball-milling) | --- | beilstein-journals.org |
| Pd(OAc)₂ | N,N,O-terdentate amido/pyridyl carboxylate | --- | --- | --- | organic-chemistry.org |
This table shows various catalytic systems developed to improve the efficiency and selectivity of the Heck reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher traditional methods. wikipedia.org
The reactivity of this compound in this transformation has been demonstrated in the synthesis of potential Tropomyosin receptor kinase (TRK) inhibitors. rsc.org In this work, a protected derivative, 4-bromo-3-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazolo[3,4-b]pyridine, was subjected to a Buchwald–Hartwig reaction. The coupling occurred selectively at the C-3 position, displacing the iodide to form a C-N bond with 3-(morpholin-4-yl)aniline. rsc.org This selective functionalization highlights the synthetic utility of the dihalogenated scaffold. rsc.org
Table 4: Buchwald–Hartwig Amination of a this compound Derivative rsc.org
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product |
|---|
SEM: 2-(trimethylsilyl)ethoxymethyl
Nucleophilic Substitution Reactions
Beyond palladium catalysis, the halogen atoms on the pyrazolo[3,4-b]pyridine core can be displaced by heteroatom nucleophiles, often with the aid of a copper catalyst. This approach is particularly effective for forming C-N and C-O bonds.
Research has shown that this compound can be effectively coupled with various sulfonamide derivatives. researchgate.netgrowingscience.com In a copper-catalyzed reaction using copper(I) iodide and potassium carbonate as the base, the sulfonamide nucleophile selectively displaces the iodine atom at the C-3 position to furnish a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives in good yields. growingscience.com This selective transformation further underscores the differential reactivity of the two halogen substituents, providing a direct route to complex, polyfunctionalized molecules. growingscience.com
Table 5: Copper-Catalyzed Amination of this compound with Sulfonamides growingscience.com
| Sulfonamide Reactant | Catalyst | Base | Solvent | Product Yield |
|---|---|---|---|---|
| Sulfanilamide | CuI | K₂CO₃ | Isopropyl Alcohol | Good |
| Sulfathiazole | CuI | K₂CO₃ | Isopropyl Alcohol | Good |
| Sulfadiazine | CuI | K₂CO₃ | Isopropyl Alcohol | Good |
| Sulfamerazine | CuI | K₂CO₃ | Isopropyl Alcohol | Good |
This table summarizes the successful coupling of various sulfa drugs with the title compound.
Reactions with Nitrogen-Containing Nucleophiles (e.g., hydrazines, amines)
The presence of a halogen at the 3-position of the pyrazolo[3,4-b]pyridine ring system makes it susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. While specific studies on the reactions of this compound with nitrogen nucleophiles are not extensively documented, the reactivity of the closely related compound, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, provides significant insights.
In a study focused on the synthesis of novel sulfonamide derivatives, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine was shown to undergo a copper-catalyzed coupling reaction with various sulfonamides. This transformation highlights the reactivity of the carbon-iodine bond at the 3-position towards nitrogen nucleophiles. The reaction proceeds in the presence of a copper(I) iodide catalyst and a base, such as potassium carbonate, in a suitable solvent like isopropyl alcohol, leading to the formation of N-substituted pyrazolo[3,4-b]pyridine derivatives in moderate to good yields. growingscience.com
The general scheme for this type of reaction is as follows:
Reaction of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with sulfonamides.
This reaction demonstrates the feasibility of forming a new carbon-nitrogen bond at the 3-position, suggesting that this compound would likely exhibit similar reactivity. The choice of catalyst and reaction conditions would be crucial in achieving selective substitution at the more reactive C-I bond over the C-Br bond.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Various Sulfonamides | Copper Iodide | Potassium Carbonate | Isopropyl Alcohol | 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide | Moderate to Good |
Table 1: Copper-Catalyzed Coupling of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with Sulfonamides. growingscience.com
Further research into the reactions of this compound with other nitrogen nucleophiles, such as primary and secondary amines, as well as hydrazines, would be valuable for expanding the synthetic utility of this scaffold.
Electrophilic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring in the pyrazolo[3,4-b]pyridine system generally makes electrophilic aromatic substitution challenging. However, the specific substitution pattern and the presence of activating or deactivating groups can influence the outcome of such reactions.
Direct nitration of the pyrazolo[3,4-b]pyridine core is often a difficult transformation that may require harsh conditions. youtube.com Studies on the nitration of substituted pyrazolo[3,4-b]pyridines have shown that the position of substitution is highly dependent on the existing substituents. For instance, the nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine resulted in substitution at the para-position of the benzyl (B1604629) group, rather than on the heterocyclic ring itself, indicating the higher reactivity of the appended aromatic ring. rsc.org
For this compound, the presence of two deactivating halogen atoms would further decrease the nucleophilicity of the heterocyclic system, making direct nitration even more challenging. It is anticipated that forcing conditions, such as the use of a mixture of sulfuric and nitric acid at elevated temperatures, would be necessary. The regioselectivity of such a reaction is not readily predictable without experimental data, as substitution could potentially occur on either the pyrazole or the pyridine ring, depending on the directing effects of the bromo and iodo groups and the nitrogen atoms within the rings.
The introduction of an additional halogen atom onto the this compound core via electrophilic halogenation would also be a challenging endeavor due to the already electron-deficient nature of the ring system. However, studies on the halogenation of other pyrazolo[3,4-b]pyridines provide some guidance. For example, the bromination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine was found to occur at the 3-position of the heterocyclic core. rsc.org This suggests that under certain conditions, electrophilic halogenation can proceed on the pyrazolo[3,4-b]pyridine ring.
Given that the 3 and 4-positions are already substituted in the target molecule, any further halogenation would have to occur at one of the remaining available positions on the pyridine ring (C5 or C6). The outcome would be influenced by the directing effects of the existing substituents and the reaction conditions employed.
Functional Group Interconversions and Derivatization
The bromo and iodo substituents on the this compound scaffold are versatile handles for a range of functional group interconversions and derivatization reactions, including reductive dehalogenation and the introduction of diverse substituents via metalation.
Selective removal of one or both halogen atoms can be a useful strategy for accessing pyrazolo[3,4-b]pyridines with different substitution patterns. While specific studies on the reductive dehalogenation of this compound are not available, general methods for the reduction of aryl halides can be considered.
Typically, the carbon-iodine bond is more susceptible to reduction than the carbon-bromine bond. Therefore, selective removal of the iodine at the 3-position could potentially be achieved using mild reducing agents, such as catalytic hydrogenation with a palladium catalyst, or by using reagents like zinc dust in acetic acid. Complete removal of both halogens would likely require harsher conditions. A study on the structural modification of pyrazolo[3,4-b]pyridine derivatives demonstrated reductive desulfurization, which, while different from dehalogenation, showcases the possibility of removing substituents from the ring under reductive conditions. biorxiv.org
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org The nitrogen atoms within the pyrazolo[3,4-b]pyridine ring system, particularly the pyridine nitrogen, can act as directing groups for metalation. However, the presence of two halogen atoms introduces the possibility of halogen-metal exchange, which often competes with or precedes direct deprotonation.
In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would likely lead to a halogen-metal exchange reaction. Due to the higher reactivity of the carbon-iodine bond, it is expected that the iodine at the 3-position would undergo exchange preferentially, generating a lithiated species at this position. This lithiated intermediate could then be trapped with various electrophiles to introduce a wide range of substituents, such as alkyl, carbonyl, or silyl (B83357) groups. This approach offers a regioselective pathway to functionalize the 3-position, complementing the nucleophilic substitution reactions discussed earlier.
Structural Elucidation and Spectroscopic Characterization of 4 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption frequencies corresponding to the vibrational modes of the functional groups (such as N-H, C=N, C-Br, and C-I bonds) for this compound have not been reported.
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Determination
There are no published HRMS or ESI-MS (Electrospray Ionization Mass Spectrometry) data to confirm the exact mass and, consequently, the molecular formula (C₆H₃BrIN₃) of the compound.
Elemental Analysis (CHNS) for Purity and Composition Verification
No experimental results from elemental analysis (carbon, hydrogen, nitrogen, sulfur) are available to verify the elemental composition and purity of synthesized 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
While specific crystallographic data for this compound is not available, the study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecular structure where the pyridine (B92270) and pyrazole (B372694) rings are nearly coplanar, with a dihedral angle of 0.82(3)°. nih.govresearchgate.net The crystal packing of this analogue is stabilized by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.govresearchgate.net
Hydrogen Bonding: In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. nih.govresearchgate.net These interactions create a stable, paired arrangement of the molecules within the crystal lattice.
Halogen Bonding: The iodine atom in 3-Iodo-1H-pyrazolo[3,4-b]pyridine participates in C—I···N halogen bonds, which link the hydrogen-bonded dimers into zigzag chains that propagate along the b-axis of the unit cell. nih.govresearchgate.net This type of interaction is a significant directional force in the crystal packing of halogenated heterocyclic compounds.
Computational and Theoretical Investigations of 4 Bromo 3 Iodo 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 4-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine at a molecular level. These methods can predict various properties, including electronic distribution, stability of different isomers, and preferred three-dimensional arrangements.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would focus on understanding the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron-withdrawing effects of the bromine and iodine atoms, combined with the inherent electronic nature of the pyrazolopyridine core, significantly influence the molecule's reactivity and intermolecular interactions. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating atomic charges. The locations of the halogen atoms at positions 4 and 3, respectively, create a specific electronic profile that is key to its function in chemical reactions and biological systems.
Key Parameters from DFT Studies:
| Parameter | Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Electrostatic Potential Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
These calculations are instrumental in predicting how the molecule will interact with other molecules, including potential binding partners in a biological context.
The pyrazolo[3,4-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, depending on the position of the proton on the pyrazole (B372694) ring nitrogen atoms. mdpi.com The relative stability of these tautomers is crucial as it can significantly affect the molecule's biological activity and its interactions with target proteins.
Theoretical studies on related pyrazole systems have shown that the tautomeric equilibrium can be influenced by the nature and position of substituents, as well as the solvent environment. researchgate.netnih.gov For this compound, computational methods like DFT can be used to calculate the energies of the 1H- and 2H-tautomers to predict which form is more stable in the gas phase and in different solvents. Generally, for N-unsubstituted pyrazoles, the 1H-tautomer is often found to be the more stable form. rsc.org The presence of the bulky iodine and bromine atoms may further influence this equilibrium.
Comparison of 1H- and 2H-Tautomers:
| Tautomer | Description | Predicted Relative Stability |
| 1H-isomer | The proton is attached to the N1 nitrogen of the pyrazole ring. | Generally predicted to be the more stable tautomer in many environments. |
| 2H-isomer | The proton is attached to the N2 nitrogen of the pyrazole ring. | Typically higher in energy, but its population can be influenced by solvent effects and substitution patterns. |
Conformational analysis of this compound is relatively straightforward due to the fused aromatic ring system, which results in a largely planar structure. nih.govresearchgate.net However, slight deviations from planarity can occur. Quantum chemical calculations can be used to determine the most stable three-dimensional conformation by optimizing the geometry of the molecule.
For derivatives of this scaffold, where substituents might be added to the core, conformational analysis becomes more complex and critical. The orientation of these substituents can dictate the molecule's ability to fit into a biological target's binding site. For the parent this compound, computational studies would confirm its planarity, which is an important feature for potential π–π stacking interactions with biological macromolecules. nih.govresearchgate.net
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict how a ligand, such as this compound, might interact with a protein target.
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors for various kinases and other enzymes. nih.govnih.gov Molecular docking studies on this compound would involve docking this molecule into the binding sites of a panel of known drug targets to identify potential biological activities. The results of these studies are typically ranked based on a scoring function that estimates the binding affinity.
Hypothetical Docking Study Results:
| Potential Target | Predicted Binding Affinity (Score) | Key Interacting Residues |
| Kinase A | -8.5 kcal/mol | Hydrogen bond with backbone of Valine, Halogen bond with Lysine |
| Kinase B | -7.9 kcal/mol | π–π stacking with Phenylalanine, Hydrophobic interactions with Leucine |
| Bromodomain X | -7.2 kcal/mol | Water-mediated hydrogen bonds, Interaction with Asparagine |
These studies can reveal the likely binding mode, highlighting key interactions such as hydrogen bonds, halogen bonds (from the bromine and iodine), and hydrophobic interactions that stabilize the ligand-protein complex.
In Silico Analysis for Ligand-Target Interactions
Following molecular docking, a more detailed in silico analysis of the ligand-target interactions is often performed. This can involve more sophisticated methods like molecular dynamics (MD) simulations to study the stability of the predicted binding pose over time.
For this compound, these analyses would focus on the specific roles of the bromine and iodine atoms in binding. Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, are increasingly recognized as important in drug design. The iodine and bromine atoms of this molecule are potential halogen bond donors, and in silico analysis can identify potential acceptor groups (like backbone carbonyl oxygens) in a protein's binding site.
Types of Predicted Ligand-Target Interactions:
| Interaction Type | Potential Contribution to Binding |
| Hydrogen Bonds | The pyrazole NH group and the pyridine (B92270) nitrogen can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with the target. |
| Halogen Bonds | The iodine and bromine atoms can form favorable interactions with electron-rich atoms in the binding site, contributing to affinity and selectivity. |
| π–π Stacking | The planar aromatic ring system can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Hydrophobic Interactions | The overall molecule has hydrophobic character that can lead to favorable interactions with nonpolar pockets in the target protein. |
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) modeling aims to understand how changes in the chemical structure of a compound affect its biological activity. For the pyrazolo[3,4-b]pyridine class of compounds, SAR studies have been conducted to optimize their potency and selectivity against various targets. nih.gov
While specific SAR data for this compound is not extensively published, its role as a chemical intermediate suggests it is a key scaffold for generating a library of derivatives. Computational SAR or quantitative structure-activity relationship (QSAR) models can be built based on a series of its derivatives.
In such a model, this compound would serve as the core structure. The model would then correlate changes in activity with variations at different positions of the molecule, for instance, by replacing the bromine or iodine with other groups or by adding substituents to the pyrazole nitrogen.
Potential SAR Insights from Modeling:
| Position of Modification | Effect on Predicted Activity | Rationale |
| C3-Iodo | Replacement with smaller or larger halogens could modulate halogen bond strength and steric fit. | The size and polarizability of the halogen at this position are likely critical for target interaction. |
| C4-Bromo | Substitution with different groups could alter electronic properties and interactions with a specific sub-pocket of the binding site. | This position can be explored to enhance selectivity and potency. |
| N1-H | Substitution with various alkyl or aryl groups can modulate solubility, metabolic stability, and introduce new interaction points. | The N1 position is a common site for modification to tune the properties of the molecule. |
These computational and theoretical approaches provide a robust framework for understanding the chemical and potential biological properties of this compound, guiding future experimental work in the development of novel therapeutic agents.
Chemoinformatics and Molecular Descriptor Analysis
While extensive experimental and computational studies specifically targeting this compound are not widely available in published literature, its chemoinformatic properties can be calculated from its known chemical structure. These molecular descriptors are fundamental in theoretical and computational chemistry, providing insights into the molecule's physicochemical characteristics, potential pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME), and its suitability as a drug candidate. Analysis of these descriptors is a critical first step in modern drug discovery and computational modeling.
The primary molecular identifiers for this compound, derived from its two-dimensional structure, serve as the foundation for these calculations.
Table 1: Key Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Number | 1357947-04-6 |
| Molecular Formula | C₆H₃BrIN₃ |
| SMILES | IC1=NNC2=NC=CC(Br)=C21 |
| InChI Key | FJVBHXSENPZVHD-UHFFFAOYSA-N |
Using the molecular structure, a range of physicochemical and topological descriptors can be computed. These properties are crucial for predicting how the molecule will interact with biological systems. For instance, the octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes. The topological polar surface area (TPSA) is correlated with drug transport and bioavailability.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 323.92 g/mol |
| Exact Mass | 322.856 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.58 |
| Topological Polar Surface Area (TPSA) | 45.78 Ų |
| Molar Refractivity | 56.45 cm³ |
Further analysis involves descriptors often used in drug discovery to assess "drug-likeness," such as those outlined in Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. The descriptors for this compound are well within these limits, suggesting a favorable theoretical pharmacokinetic profile.
Table 3: Molecular and Structural Descriptors of this compound
| Descriptor | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
| Heavy Atom Count | 11 |
| Complexity | 196 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Exploration of Biological Activities and Mechanisms in Vitro Studies
Kinase Inhibition Profile
Derivatives of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have been systematically investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and neurodegenerative disorders.
The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore for targeting Tropomyosin Receptor Kinases (TRKs), a family of receptors that, when dysregulated, can drive the growth of various tumors. Researchers have utilized this compound as a key intermediate in the synthesis of potent TRK inhibitors. Through a process known as scaffold hopping, where core molecular structures are replaced with bioisosteric equivalents, novel series of pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized.
One such derivative, designated as compound C03 , demonstrated a noteworthy inhibitory concentration (IC₅₀) of 56 nM against TRKA. Another compound from a different series, Compound 3 , exhibited potent pan-TRK inhibition with IC₅₀ values of 1.6 nM, 2.9 nM, and 2.0 nM against TRKA, TRKB, and TRKC, respectively. These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold in generating highly effective and selective TRK inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| C03 | 56 | Not Reported | Not Reported |
| Compound 3 | 1.6 | 2.9 | 2.0 |
Glycogen Synthase Kinase-3 (GSK-3) is a multifaceted serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The 1H-pyrazolo[3,4-b]pyridine framework has been identified as a promising scaffold for the development of GSK-3 inhibitors.
Starting from this compound, medicinal chemists have synthesized libraries of derivatives and evaluated their GSK-3β inhibitory potential. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the pyrazolo[3,4-b]pyridine ring system can significantly influence inhibitory potency, with several derivatives achieving IC₅₀ values in the nanomolar range. For example, a series of 4-substituted 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of GSK-3.
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Consequently, CDKs are attractive targets for anticancer drug discovery. The this compound core has served as a foundational structure for the generation of potent CDK inhibitors.
Through strategic chemical modifications, a variety of N1- and C3-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit significant inhibitory activity against several CDK isoforms. For instance, certain derivatives have demonstrated potent inhibition of CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for fine-tuning of selectivity and potency against different members of the CDK family. One study highlighted a 4-substituted derivative as a notable inhibitor of CDK1/cyclin-B.
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends beyond TRK, GSK-3, and CDK inhibition. The core structure has been employed to develop inhibitors for a range of other kinases involved in cancer and other diseases. These include Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of lung cancer, and various other receptor and non-receptor tyrosine kinases. The adaptability of the this compound intermediate allows for its incorporation into diverse molecular designs targeting the ATP-binding site of these kinases. For instance, the multi-targeted inhibitor Entrectinib, which is structurally related, shows potent activity against ALK.
Antimicrobial Activity
In addition to their roles as kinase inhibitors, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been explored for their antimicrobial properties, addressing the urgent need for new antibiotics to combat resistant pathogens.
Several studies have reported the synthesis of novel pyrazolo[3,4-b]pyridine derivatives and their subsequent evaluation against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. These studies have revealed that certain structural modifications to the pyrazolo[3,4-b]pyridine core can impart significant antibacterial activity.
For example, a series of pyrazolo[3,4-b]pyridine-triazole hybrids were synthesized and tested for their antibacterial potential. Two compounds from this series, Compound 24 and Compound 27 , showed notable zones of inhibition against S. aureus. Further testing established their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, confirming their antibacterial efficacy. These findings suggest that the pyrazolo[3,4-b]pyridine scaffold is a valuable starting point for the development of new classes of antibacterial agents.
Table 2: In Vitro Antibacterial Activity of Pyrazolo[3,4-b]pyridine-Triazole Hybrids against S. aureus
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Compound 24 | 15 ± 0.82 | 0.25 | 0.5 |
| Compound 27 | 18 ± 0.95 | 0.25 | 0.5 |
In Vitro Studies Against Gram-Negative Bacterial Strains
The pyrazolo[3,4-b]pyridine core is a recognized scaffold in the development of new antibacterial agents. Various derivatives have been synthesized and tested against a range of bacterial strains, including Gram-negative bacteria. japsonline.com
For example, a series of novel sulfonamide derivatives synthesized from 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine were evaluated for their antibacterial properties. Several of these resulting compounds demonstrated excellent activity against both Gram-positive and Gram-negative bacterial strains when compared to the standard drug streptomycin. researchgate.net Another study on a different set of pyrazolo[3,4-b]pyridine derivatives also reported moderate antibacterial activity against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. japsonline.com
The general findings suggest that the pyrazolo[3,4-b]pyridine structure is a promising starting point for developing new antibacterial compounds, although the activity is highly dependent on the specific substitutions made to the core ring system.
Anti-Mycobacterium tuberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the search for new antitubercular agents. The pyrazolo[3,4-b]pyridine scaffold has been identified as a "medicinally privileged structure" in this area of research. researchgate.net
Studies have shown that certain derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against M. tuberculosis. In one study, a library of substituted pyrazolo[3,4-b]pyridines was synthesized and tested. The results indicated that a derivative with a specific combination of methyl, phenyl, ethyl carboxylate, and methylthio substitutions showed significant antituberculotic activity in an in vitro assay against the H37Rv strain of M. tuberculosis. researchgate.net Other research has also explored derivatives of this scaffold, with some compounds showing tuberculostatic activity with minimal inhibitory concentration (MIC) values ranging from 22-100 µg/cm³. nih.gov These findings highlight the potential of the pyrazolo[3,4-b]pyridine core for the development of new treatments for tuberculosis.
Antioxidant Activity
Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Radical)
Antioxidant capabilities are a key area of investigation for pyrazolo[3,4-b]pyridine derivatives. The ability of these compounds to scavenge free radicals is commonly tested using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide radical scavenging assays. researchgate.netarxiv.org
In a study involving sulfonamide derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the synthesized compounds were found to exhibit moderate to good antioxidant properties. researchgate.netresearchgate.net Specifically, certain derivatives showed significant scavenging activity against the DPPH radical. researchgate.net The DPPH assay is a standard and widely used method to evaluate the antioxidant capacity of various compounds, where the reduction of the stable DPPH radical is measured spectrophotometrically. mdpi.com
The results from these studies indicate that the pyrazolo[3,4-b]pyridine scaffold can be functionalized to produce compounds with notable radical scavenging potential.
Mechanisms of Antioxidant Action
The mechanism by which pyrazolo[3,4-b]pyridine derivatives exert their antioxidant effects generally involves the donation of a hydrogen atom or an electron to neutralize free radicals. In the context of the DPPH assay, an antioxidant molecule donates a hydrogen atom to the DPPH radical, converting it to a stable, non-radical form (DPPH-H). This process leads to a color change from violet to yellow, which can be quantified to determine the scavenging activity. mdpi.com
Interaction with Specific Biological Targets
Wnt Pathway Modulation
The Wnt signaling pathway is a critical pathway involved in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is linked to various cancers, making it an attractive target for therapeutic intervention. While specific studies on this compound are not available, the broader class of pyrazole (B372694) and pyrazolopyridine derivatives has been investigated for the ability to modulate this pathway.
Research has led to the discovery of various 1H-pyrazolo[3,4-b]pyridine derivatives that act as inhibitors of specific kinases within cellular signaling pathways, some of which are relevant to cancer progression. nih.gov The general approach involves designing molecules that can bind to and inhibit key proteins in the Wnt pathway, such as kinases or protein-protein interactions, thereby blocking downstream signaling and inhibiting the growth of cancer cells. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for systematic modifications to optimize potency and selectivity for specific biological targets within the Wnt pathway and other signaling cascades. nih.gov
Affinity for β-Amyloid Plaques (Alzheimer's Disease Research)
Research into treatments for Alzheimer's disease has explored the potential of various heterocyclic compounds to interact with β-amyloid (Aβ) plaques, a hallmark of the condition. While direct studies on the affinity of this compound for these plaques are not available, the pyrazolo[3,4-b]pyridine scaffold is a recognized platform for developing Aβ plaque imaging agents and potential therapeutics.
Novel derivatives of pyrazolo[3,4-b]pyridine have demonstrated notable and selective binding to amyloid plaques in post-mortem brain tissue from Alzheimer's disease patients. For instance, studies have shown that specific substitutions on the pyrazolo[3,4-b]pyridine core can yield compounds with significant fluorescent properties that highlight Aβ plaques under confocal microscopy. These findings underscore the potential of the core structure in the development of diagnostic tools for Alzheimer's disease. Although Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential as an anti-Alzheimer's agent, there are no widespread reports connecting the broader class of these compounds to high-affinity amyloid plaque binding for imaging or therapeutic purposes.
| Compound | Substitution Pattern | Observed Affinity for β-Amyloid Plaques | Reference |
|---|---|---|---|
| Dimethylamine phenyl-bearing pyrazolopyridine | 4-(N,N-dimethylamino)-phenyl at R position | High and selective binding observed via fluorescent confocal microscopy | |
| Pyrene-substituted pyrazolopyridine | 1-pyrenyl at R position | High and selective binding observed via fluorescent confocal microscopy |
In Vitro Enzyme Inhibition and Receptor Binding Studies (General)
The 1H-pyrazolo[3,4-b]pyridine framework is a versatile scaffold that has been extensively utilized in the design of various enzyme inhibitors. While specific data for this compound is not detailed, numerous derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases, highlighting the therapeutic potential of this chemical class.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. Through rational drug design and subsequent optimization, compounds with significant inhibitory potency have been developed, with some exhibiting IC50 values in the nanomolar range. For example, compound 15y emerged from these studies as a highly potent TBK1 inhibitor.
Furthermore, the pyrazolo[3,4-b]pyridine core has been a foundational element in the development of Tropomyosin receptor kinase (TRK) inhibitors. TRK kinases are implicated in the proliferation and differentiation of cells, and their overactivation is linked to various cancers. Synthetic derivatives have shown promising inhibitory activity against TRKA, with some compounds demonstrating IC50 values at the nanomolar level. Compound C03 , for instance, was identified as having an acceptable level of activity against TRKA.
The versatility of the pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its use in creating cis-restricted analogues of combretastatin (B1194345) A-4, which are evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.
| Compound Class | Target Enzyme/Receptor | Key Findings | Example Compound | IC50 Value | Reference |
|---|---|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Potent inhibition of TBK1, relevant for immune and cancer-related drug discovery. | 15y | 0.2 nM | |
| Pyrazolo[3,4-b]pyridine derivatives | Tropomyosin receptor kinase A (TRKA) | Inhibition of TRKA, with potential applications in cancer therapy. | C03 | 56 nM | |
| Pyrazolo[3,4-b]pyridine-bridged analogues | Tubulin | Inhibition of tubulin polymerization, demonstrating antiproliferative effects. | 6n | Not specified |
Applications As Synthetic Intermediates and Building Blocks
Precursors for the Synthesis of Complex Fused Heterocyclic Systems
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as an excellent starting material for the construction of more elaborate fused heterocyclic systems. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization through various cross-coupling reactions.
Research has demonstrated the synthesis of novel pyrazolo[3,4-b]pyridine derivatives by leveraging this scaffold. For instance, the iodinated intermediate of 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is this compound, is a key precursor. mdpi.com This intermediate can undergo further reactions, such as the Buchwald-Hartwig amination, to couple with other molecules and form more complex structures, as seen in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. mdpi.com The synthesis often begins with the iodination of a bromo-pyrazolo[3,4-b]pyridine, followed by coupling reactions to build upon the core structure. mdpi.commdpi.comnih.gov
A variety of synthetic strategies can be employed to build upon the pyrazolo[3,4-b]pyridine framework, including cycloaddition reactions and multi-component reactions, highlighting the versatility of this heterocyclic system in generating molecular diversity. nih.govmdpi.comresearchgate.net
Building Blocks in Combinatorial Chemistry Libraries
In the field of drug discovery and materials science, the generation of chemical libraries through combinatorial chemistry is a powerful strategy for identifying novel compounds with desired properties. This compound is an ideal building block for such endeavors. Its di-halogenated nature allows for a divergent synthetic approach, where a common core can be elaborated into a large number of distinct products.
By systematically reacting the bromo and iodo positions with a diverse set of coupling partners (e.g., boronic acids, amines, alkynes), a library of compounds with varied substituents at the C3 and C4 positions can be rapidly assembled. This approach is exemplified by the synthesis of a series of novel sulfonamide derivatives, where the this compound intermediate is coupled with various sulfonamides. mdpi.comnih.gov Similarly, the development of a range of TBK1 inhibitors was achieved by starting with a pyrazolo[3,4-b]pyridine core and systematically modifying its substituents. nih.gov This systematic modification to explore structure-activity relationships (SAR) is a cornerstone of combinatorial chemistry.
The table below illustrates the potential for diversification using this compound as a scaffold.
| Position | Reaction Type | Example Coupling Partner | Resulting Structure |
| C3 (Iodo) | Suzuki Coupling | Arylboronic Acid | 3-Aryl-4-bromo-1H-pyrazolo[3,4-b]pyridine |
| C3 (Iodo) | Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-4-bromo-1H-pyrazolo[3,4-b]pyridine |
| C3 (Iodo) | Buchwald-Hartwig Amination | Amine | 3-Amino-4-bromo-1H-pyrazolo[3,4-b]pyridine |
| C4 (Bromo) | Suzuki Coupling | Heteroarylboronic Acid | 4-Heteroaryl-3-iodo-1H-pyrazolo[3,4-b]pyridine |
| C4 (Bromo) | Stille Coupling | Organostannane | 4-Alkyl/Aryl-3-iodo-1H-pyrazolo[3,4-b]pyridine |
Use in the Development of Polyfunctionalized Derivatives
The sequential and selective functionalization of this compound is a key strategy for creating polyfunctionalized derivatives with tailored properties. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond under many cross-coupling conditions allows for initial modification at the C3 position, leaving the C4-bromo group available for a subsequent, different transformation.
This stepwise approach provides precise control over the final molecular architecture. For example, a Sonogashira coupling could be performed at the C3-iodo position, followed by a Suzuki or Buchwald-Hartwig reaction at the C4-bromo position. This methodology has been successfully applied to generate series of novel 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. mdpi.comnih.gov The synthesis involved the initial iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine to yield the key 3-iodo intermediate, which was then coupled with various sulfonamides. mdpi.comnih.gov
This ability to introduce multiple, distinct functional groups onto the pyrazolo[3,4-b]pyridine core is critical for fine-tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules, which is a crucial aspect of modern medicinal chemistry. benthamscience.com
Strategic Intermediate for Radiopharmaceutical Development (e.g., Iodine-125 incorporation)
The presence of an iodine atom in this compound makes it a highly attractive precursor for the development of radiolabeled compounds, particularly for applications in nuclear medicine and biomedical research. The iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in autoradiography and radioligand binding assays. nih.gov
Iodine-125 is a gamma-emitting radionuclide with a convenient half-life of approximately 60 days, making it suitable for a wide range of in vitro and in vivo studies. mdpi.comrevvity.com The synthesis of ¹²⁵I-labeled molecules often proceeds via a precursor containing a stable iodine or a suitable leaving group. Common methods for radioiodination include:
Isotopic Exchange: A non-radioactive iodine atom on the molecule is exchanged with a radioactive iodine isotope. mdpi.comresearchgate.net
Oxidative Radioiodination: An oxidizing agent is used to generate a reactive electrophilic iodine species that labels the molecule. The Iodogen method is a widely used example. mdpi.com
Radioiododestannylation: A precursor containing a trialkylstannyl group (e.g., tributyltin) is reacted with a source of radioiodine, which is a highly efficient and regioselective method. nih.govnih.gov
Given these established methods, this compound is a strategic intermediate for two primary routes to a ¹²⁵I-labeled radioligand:
Direct Isotopic Exchange: The stable ¹²⁷I atom at the C3 position could be exchanged for ¹²⁵I.
Precursor for Stannylation: The more reactive C-I bond could be selectively converted to a trialkylstannyl group. This stannylated precursor could then be reliably radioiodinated with ¹²⁵I. Alternatively, the C-Br bond could be converted to a stannyl (B1234572) group for subsequent radioiodination.
The development of such radiolabeled pyrazolo[3,4-b]pyridines could facilitate the study of biological targets like kinases or receptors, enabling drug discovery and development for various diseases. nih.govbenthamscience.com
| Radiolabeling Method | Precursor | Description |
| Isotopic Exchange | This compound | The stable iodine atom is swapped with ¹²⁵I, often in the presence of a catalyst or under heating. mdpi.com |
| Iodogen Method | 4-Bromo-3-amino-1H-pyrazolo[3,4-b]pyridine (if activated) | An oxidizing agent (Iodogen) facilitates the electrophilic substitution of a hydrogen atom with ¹²⁵I, typically on an activated aromatic ring. mdpi.com |
| Radioiododestannylation | 4-Bromo-3-(tributylstannyl)-1H-pyrazolo[3,4-b]pyridine | A highly efficient method where a tin precursor is reacted with Na¹²⁵I in the presence of an oxidizing agent to yield the ¹²⁵I-labeled product with high specific activity. nih.govnih.gov |
Future Research Directions and Challenges
Development of Novel and Green Synthetic Methodologies
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has been achieved through the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. growingscience.com However, future research should focus on developing more efficient, sustainable, and diverse synthetic routes. A significant challenge lies in the regioselective functionalization of the pyrazolopyridine core.
Future research in this area should include:
Multicomponent Reactions (MCRs): Exploring one-pot MCRs could provide a more streamlined and atom-economical approach to synthesizing highly substituted pyrazolo[3,4-b]pyridines. researchgate.netnih.govresearchgate.net
Green Catalysis: The use of environmentally benign catalysts, such as ZrCl₄, which is noted for its low toxicity and stability, should be further investigated for the synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity, while also enhancing safety and scalability.
Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net
C-H Activation: Direct C-H functionalization of the pyrazolo[3,4-b]pyridine scaffold would provide a more direct and efficient method for introducing molecular diversity, avoiding the need for pre-functionalized starting materials. A cascade 6-endo-dig cyclization reaction has shown promise for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov
A key challenge will be to develop methods that allow for the selective introduction of different halogens and other functional groups at specific positions on the heterocyclic ring system, which is crucial for tuning the molecule's properties.
Comprehensive Exploration of Biological Target Space
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a broad spectrum of biological activities. nih.govmdpi.comresearchgate.netresearchgate.net The bromo and iodo substituents on this compound serve as versatile handles for further chemical modifications, opening up a vast chemical space for the exploration of new biological targets.
Future research should aim to:
Kinase Inhibition: Given that pyrazolo[3,4-b]pyridine derivatives are known to inhibit various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), a comprehensive screening against a broad panel of kinases could identify new and potent inhibitors for cancer and autoimmune diseases. nih.govrsc.orgnih.govrsc.orgresearchgate.net
Neurodegenerative Diseases: The potential of pyrazolo[3,4-b]pyridine derivatives to bind to β-amyloid plaques suggests their utility in the development of diagnostic and therapeutic agents for Alzheimer's disease. mdpi.com
Infectious Diseases: The reported antibacterial activity of related compounds warrants a broader investigation into the antimicrobial spectrum of this compound derivatives against a range of pathogens, including multidrug-resistant strains. growingscience.com
Antiproliferative and Anticancer Activity: Further exploration of the anticancer potential of novel derivatives against various cancer cell lines is a promising avenue, with some analogues already showing significant antiproliferative effects. researchgate.netresearchgate.netmedchemexpress.com
The primary challenge in this area is to achieve high target selectivity to minimize off-target effects and potential toxicity.
Advanced Computational Modeling and Drug Design
Computational approaches are invaluable for accelerating the drug discovery process. For this compound, in silico methods can guide the design of new derivatives with improved potency and selectivity.
Future computational studies should focus on:
Molecular Docking and Dynamics: Extensive molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel derivatives within the active sites of various biological targets, such as TRKA. nih.govnih.govacs.org
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can help in identifying the key structural features required for biological activity and guide the design of new molecules. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can provide a more accurate description of the electronic effects of the bromo and iodo substituents on ligand-protein interactions.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for prioritizing compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov
A significant challenge is the accuracy of scoring functions in docking programs and the computational cost of high-level theoretical calculations.
Structure-Based Design and Optimization of Novel Derivatives
The presence of bromine and iodine atoms in this compound offers unique opportunities for structure-based drug design, particularly through halogen bonding interactions with protein targets.
Future research in this area should involve:
Scaffold Hopping and Rational Design: Employing strategies like scaffold hopping, as has been done for the development of TRK inhibitors with a pyrazolo[3,4-b]pyridine core, can lead to the discovery of novel chemical series with improved properties. nih.govrsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrazolo[3,4-b]pyridine ring and analysis of the resulting SAR will be essential for optimizing potency and selectivity. nih.gov
Fragment-Based Drug Discovery (FBDD): The pyrazolo[3,4-b]pyridine core can be used as a starting fragment in FBDD campaigns to build potent and selective inhibitors for various targets. rsc.org
Synthesis of Focused Libraries: Designing and synthesizing focused libraries of compounds based on computational predictions and SAR data will be key to efficiently exploring the chemical space around the this compound scaffold.
The main challenge will be to develop synthetic strategies that allow for the precise and efficient modification of the lead compound at multiple positions to fully explore the SAR.
Investigation of Material Science Applications (if applicable)
Beyond medicinal chemistry, the unique electronic and photophysical properties of the pyrazolo[3,4-b]pyridine scaffold suggest potential applications in material science.
Future research directions could include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some pyrazolo[3,4-b]pyridine derivatives could be exploited in the development of new materials for OLEDs.
Chemosensors: The ability of the heterocyclic system to coordinate with metal ions makes it a candidate for the development of selective and sensitive chemosensors. nih.govresearchgate.net
Corrosion Inhibitors: Certain nitrogen-containing heterocyclic compounds have been shown to act as effective corrosion inhibitors, and the potential of pyrazolo[3,4-b]pyridines in this area is worth exploring. nih.govresearchgate.net
A challenge in this field will be to fine-tune the electronic properties of the molecule through chemical modification to achieve the desired performance characteristics for specific material science applications.
Data Tables
Table 1: Biological Activities of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Biological Target/Activity | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | TRK Inhibitors | nih.govrsc.orgrsc.org |
| Pyrazolo[3,4-b]pyridine Derivatives | TBK1 Inhibitors | nih.govresearchgate.net |
| Pyrazolo[3,4-b]pyridine Derivatives | β-Amyloid Plaque Binding | mdpi.com |
| 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide | Antibacterial Activity | growingscience.com |
| Pyrazolo[3,4-b]pyridine-bridged analogues | Tubulin Polymerization Inhibitors | medchemexpress.com |
| Pyrazolo[3,4-b]pyridine Derivatives | Anticancer Activity (CDK Inhibitors) | researchgate.net |
Table 2: Computational Methods Applied to Pyrazolo[3,4-b]pyridine Research
| Computational Method | Application | Reference |
| Computer-Aided Drug Design (CADD) | Design of TRK inhibitors | nih.govrsc.orgrsc.org |
| Molecular Docking | Study of TRKA, TBK1, and antibacterial targets | nih.govnih.govacs.org |
| Molecular Dynamics (MD) Simulations | Analysis of TRKA-ligand complex stability | nih.gov |
| Pharmacophore Modeling | Identification of essential features for TRKA inhibition | nih.gov |
| ADMET Prediction | Evaluation of drug-like properties | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine?
The compound can be synthesized via sequential halogenation of pyrazolo[3,4-b]pyridine precursors. A key method involves nucleophilic substitution: for example, reacting 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine in the presence of potassium hydroxide as a base . Alternatively, intermediates like 3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo alkylation or arylations using halogenated reagents (e.g., benzyl bromides) under basic conditions (Cs₂CO₃) in polar solvents like DMF .
Q. How is the molecular structure of this compound characterized?
Characterization typically involves a combination of NMR (¹H, ¹³C), LC-MS, and X-ray crystallography. For example, ¹H NMR can confirm proton environments around the pyrazolo-pyridine core, while LC-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₆H₄BrIN₃: ~315.8 g/mol) . X-ray diffraction provides definitive bond lengths and angles, particularly for iodine and bromine substituents .
Q. What solvents and catalysts are optimal for halogenation reactions in pyrazolo[3,4-b]pyridine derivatives?
Polar aprotic solvents (DMF, DMSO) are preferred due to their ability to stabilize intermediates. Catalysts like Cs₂CO₃ or KOH facilitate deprotonation and nucleophilic substitution. For iodination, KI or molecular iodine is used, with reaction temperatures ranging from 25°C to 80°C depending on steric hindrance .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in multi-step syntheses?
Yield optimization requires careful control of reaction parameters:
- Temperature : Lower temperatures (25–50°C) reduce side reactions during halogenation .
- Purification : Chromatography (silica gel or reverse-phase HPLC) ensures high purity, especially for intermediates prone to degradation .
- Catalyst loading : Stoichiometric base (e.g., 1.1 eq. Cs₂CO₃) improves substitution efficiency without excess reagent waste .
Q. What analytical techniques resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from impurities or stereochemical variations. Mitigation strategies include:
- HPLC-UV/MS purity checks : Ensure >95% purity for biological assays .
- Docking studies : Compare binding modes of 4-Bromo-3-iodo derivatives with target proteins (e.g., kinases) to validate structure-activity relationships (SAR) .
- Crystallography : Resolve ambiguous regiochemistry of halogen substituents, which can drastically alter activity .
Q. How does the electronic effect of bromine and iodine substituents influence cross-coupling reactivity?
Bromine’s lower electronegativity (vs. iodine) makes it more reactive in Suzuki-Miyaura couplings, while iodine’s larger atomic radius enhances oxidative addition with Pd catalysts. For example, 3-iodo derivatives undergo efficient Buchwald-Hartwig aminations with aryl amines under Pd₂(dba)₃/XPhos catalysis, whereas brominated analogs require higher temperatures .
Methodological Considerations
Q. What strategies are employed to stabilize this compound during storage?
Q. How are computational methods (e.g., DFT) used to predict reactivity of halogenated pyrazolo[3,4-b]pyridines?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For 4-Bromo-3-iodo derivatives, the C-5 position often shows higher electron density, favoring nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
